Episilvestrol

Vue d'ensemble

Description

Episilvestrol est un composé naturel isolé des fruits et des rameaux de la plante Aglaia silvestris. Il appartient à la famille des rocaglates, qui sont connus pour leurs propriétés cytotoxiques puissantes. This compound a suscité un intérêt considérable en raison de son activité anticancéreuse potentielle et de sa capacité à inhiber la synthèse protéique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'episilvestrol implique plusieurs étapes, commençant par la préparation de l'acide episilvestrique et de l'acide silvestrique. Ces acides sont ensuite convertis en divers intermédiaires tels que l'amide méthylique et l'amide propargylique. L'étape finale implique la préparation de l'this compound biotinylé, qui est obtenue par une série de réactions utilisant un linker azide biotin .

Méthodes de production industrielle

La production industrielle de l'this compound n'est pas bien documentée, mais elle implique probablement des voies de synthèse similaires à celles utilisées en laboratoire. Le processus nécessiterait une optimisation pour la production à grande échelle, y compris l'utilisation de catalyseurs efficaces et de conditions réactionnelles pour maximiser le rendement et la pureté.

Analyse Des Réactions Chimiques

Types de réactions

L'episilvestrol subit diverses réactions chimiques, notamment :

Oxydation : Conversion de l'this compound en ses formes oxydées.

Réduction : Réduction de l'this compound en ses formes réduites.

Substitution : Réactions de substitution impliquant le remplacement de groupes fonctionnels.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant l'this compound comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les réactions sont généralement effectuées dans des conditions contrôlées pour garantir l'obtention du produit souhaité.

Principaux produits formés

Les principaux produits formés à partir des réactions de l'this compound comprennent ses formes oxydées et réduites, ainsi que divers dérivés substitués. Ces produits sont souvent évalués pour leurs propriétés cytotoxiques et leurs applications thérapeutiques potentielles .

Applications De Recherche Scientifique

Anticancer Applications

Episilvestrol has demonstrated significant cytotoxic effects against various cancer cell lines, making it a candidate for cancer therapy.

Case Studies and Research Findings

- Nasopharyngeal Carcinoma : Research indicates that this compound effectively inhibits the proliferation of nasopharyngeal carcinoma cells. It works synergistically with cisplatin, enhancing the efficacy of existing chemotherapeutic regimens .

- B-cell Leukemias : In studies involving chronic lymphocytic leukemia (CLL), this compound showed selective cytotoxicity towards B cells compared to T cells. It significantly reduced Mcl-1 expression, leading to enhanced apoptosis in B-cell malignancies .

- Prostate Cancer : In vitro studies have revealed that this compound can disrupt the cell cycle in prostate cancer cells, particularly blocking the G2/M transition, which is critical for cell division .

Antiviral Applications

This compound has also been investigated for its antiviral properties, particularly against viruses that rely on cap-dependent translation mechanisms.

Research Findings

- Viral Infections : A patent outlines the use of this compound for treating infections caused by viruses that require a cap structure for their protein translation. This suggests its potential application in developing antiviral therapies .

Comparative Efficacy with Silvestrol

This compound is structurally similar to silvestrol, another rocaglate derivative. Comparative studies have shown that while both compounds exhibit potent anticancer activities, this compound may have superior efficacy in certain cancer types, such as nasopharyngeal carcinoma .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Mécanisme D'action

Episilvestrol exerts its effects by targeting the eukaryotic initiation factor 4A (eIF4A), a key component of the translation initiation complex. By binding to eIF4A, this compound disrupts the initiation of protein synthesis, leading to the inhibition of cell growth and induction of apoptosis in cancer cells. This mechanism of action makes this compound a promising candidate for anticancer therapy .

Comparaison Avec Des Composés Similaires

L'episilvestrol est étroitement lié à d'autres dérivés de rocaglate tels que le silvestrol. Les deux composés partagent des structures et des mécanismes d'action similaires, mais l'this compound a été trouvé pour présenter des propriétés uniques qui le rendent particulièrement efficace contre certains types de cellules cancéreuses. D'autres composés similaires comprennent la rocaglamide et divers analogues synthétiques du silvestrol et de l'this compound .

Références

Activité Biologique

Episilvestrol, a derivative of the natural compound silvestrol, has garnered attention for its potential as an anticancer agent. Both compounds belong to the class of rocaglates, which are known for their ability to inhibit protein synthesis by targeting the eukaryotic initiation factor 4A (eIF4A). This article explores the biological activity of this compound, emphasizing its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

This compound functions primarily as an inhibitor of translation initiation . It binds to eIF4A, disrupting the formation of the translation initiation complex and thereby inhibiting protein synthesis in cancer cells. This action leads to a cascade of cellular events that ultimately result in apoptosis (programmed cell death) in malignant cells.

Key Mechanisms:

- Inhibition of eIF4A : By binding to eIF4A, this compound prevents the recruitment of mRNA to the ribosome, effectively halting protein translation.

- Induction of Apoptosis : The compound triggers mitochondrial depolarization and caspase-dependent apoptosis pathways, particularly in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) .

Cytotoxicity Studies

This compound has demonstrated significant cytotoxic effects across various cancer cell lines. Research indicates that it exhibits potent activity against leukemia and lymphoma cells, with low nanomolar IC50 values.

Summary of In Vitro Studies:

| Cell Line | IC50 (nM) | Effect |

|---|---|---|

| CLL Cells | 80 | Induces apoptosis via mitochondrial pathways |

| MCL Cell Lines | 10 | Reduces cyclin D1 levels and induces cell cycle arrest |

| KB Oral Carcinoma Cells | 50 | Significant cytotoxicity observed |

These findings suggest that this compound could be a promising candidate for further development in cancer therapy.

In Vivo Efficacy

In animal models, this compound has shown encouraging results. For instance, in xenograft models involving MCL, treatment with this compound resulted in prolonged survival without significant toxicity . The compound was administered intraperitoneally at doses ranging from 1.5 mg/kg every 48 hours.

In Vivo Study Results:

- Model : Eμ-Tcl-1 CLL Model

- Dosage : 1.5 mg/kg

- Outcome : Significant reduction in tumor burden and increased survival rates compared to control groups.

Clinical Relevance:

- Targeted Therapy : The selective action against B-cell malignancies positions this compound as a candidate for targeted therapies.

- Combination Therapies : Future research may explore the efficacy of combining this compound with other chemotherapeutic agents to enhance overall treatment outcomes.

Propriétés

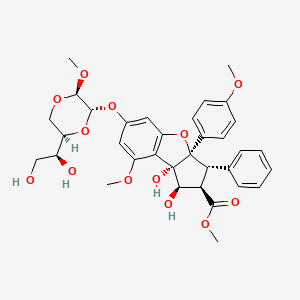

IUPAC Name |

methyl (1R,2R,3S,3aR,8bS)-6-[[(2S,3R,6R)-6-[(1S)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38O13/c1-40-20-12-10-19(11-13-20)34-27(18-8-6-5-7-9-18)26(30(38)42-3)29(37)33(34,39)28-23(41-2)14-21(15-24(28)47-34)45-32-31(43-4)44-17-25(46-32)22(36)16-35/h5-15,22,25-27,29,31-32,35-37,39H,16-17H2,1-4H3/t22-,25+,26+,27+,29+,31+,32+,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKXFVCXBFGBCD-JRPGFILLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(OC(CO1)C(CO)O)OC2=CC3=C(C(=C2)OC)C4(C(C(C(C4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H](O[C@H](CO1)[C@H](CO)O)OC2=CC3=C(C(=C2)OC)[C@@]4([C@@H]([C@@H]([C@H]([C@@]4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80466766 | |

| Record name | Episilvestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697235-39-5 | |

| Record name | Episilvestrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697235-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Episilvestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.